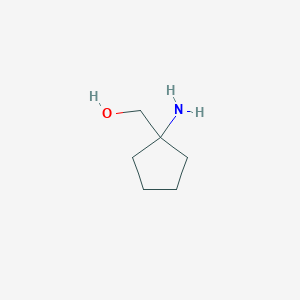

1-Amino-1-cyclopentanemethanol

描述

Significance of Amino Alcohols in Organic and Medicinal Chemistry

Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. alfa-chemistry.comopenaccesspub.org They are valuable building blocks in organic synthesis and are frequently found in biologically active natural products and pharmaceutical agents. The presence of both a hydrophilic amino and hydroxyl group often results in high water solubility. alfa-chemistry.com

In medicinal chemistry, amino alcohol derivatives are studied for a range of therapeutic applications, including antimicrobial and antifungal activities. alfa-chemistry.com They are integral components of many drugs, such as those for cardiovascular conditions, asthma, and malaria. researchgate.net Chiral amino alcohols, in particular, are crucial as intermediates for pharmaceuticals and as chiral ligands in asymmetric synthesis due to the coordinating ability of their nitrogen and oxygen atoms.

Overview of Cyclic Amino Alcohols as Building Blocks

Cyclic amino alcohols, a subset of amino alcohols, are important structural motifs in a variety of biologically active natural products. For instance, the potent α- and β-glucosidase inhibitor castanospermine (B190763) is a polyhydroxylated alkaloid, a type of cyclic amino alcohol.

Chiral cyclic β-amino alcohols are considered vital building blocks for synthesizing numerous pharmaceuticals and bioactive molecules. rsc.orgresearchgate.net The rigid cyclic framework can provide conformational constraint, which can enhance the potency and selectivity of a drug molecule by locking the active fragment in a specific orientation for optimal receptor binding. mdpi.com The synthesis of enantiomerically pure cyclic β-amino alcohols is an area of active research, with methods like the asymmetric ring-opening of cyclic meso-epoxides being explored. rsc.org

Historical Context of 1-Amino-1-cyclopentanemethanol in Synthetic Applications

The synthesis of related α-aminonitriles, which are precursors to amino alcohols, has been a subject of study for some time. For example, the preparation of 1-Aminocyclopentanenitrile by reacting cyclopentanone (B42830) with sodium cyanide in the presence of ammonium (B1175870) chloride has been documented. google.com The subsequent reduction of such aminonitriles is a common route to amino alcohols. The catalytic hydrogenation of nitriles to primary amines is a well-established industrial process, often employing catalysts like Raney nickel. taylorfrancis.combme.hu

In the early 1980s, the cyclization of amino-alcohols to form cyclic amines using ruthenium catalysts was reported. rsc.org More recently, research has focused on developing selective catalytic systems for these transformations. rsc.org While specific historical details on the first synthesis and application of this compound are not extensively documented in readily available literature, its use as a building block in medicinal chemistry has been noted. sigmaaldrich.comchemicalbook.com For instance, it has been used in the synthesis of xanthine-derived heterocyclic fused systems. sigmaaldrich.comchemicalbook.com

Role of this compound as a Versatile Synthetic Intermediate

This compound serves as a versatile synthetic intermediate due to its bifunctional nature. lookchem.comchembk.com The amino and hydroxyl groups allow for a variety of chemical modifications, making it a valuable component for constructing more complex molecules. lookchem.com It is commercially available and used as a chemical building block in synthesis. scbt.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10316-79-7 | scbt.comsigmaaldrich.com |

| Molecular Formula | C6H13NO | scbt.comchembk.com |

| Molecular Weight | 115.17 g/mol | scbt.comsigmaaldrich.com |

| Melting Point | 20 °C (lit.) | sigmaaldrich.comchembk.com |

| Boiling Point | 85-90 °C / 10 mmHg (lit.) | sigmaaldrich.comchembk.com |

| Flash Point | 96 °C (204.8 °F) - closed cup | sigmaaldrich.comaccelachem.com |

| Density | 0.9837 g/mL (rough estimate) | chembk.comechemi.com |

| Water Solubility | Freely soluble | echemi.com |

| Appearance | Colorless to pale yellow liquid | chembk.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-aminocyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZJLMPXLQDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145678 | |

| Record name | Cyclopentanemethanol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10316-79-7 | |

| Record name | [1-Aminocyclopentyl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10316-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethanol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOPENTANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ28V2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Amino 1 Cyclopentanemethanol and Its Derivatives

Stereoselective Synthesis of Enantiopure 1-Amino-1-cyclopentanemethanol

Creating an enantiomerically pure compound involves synthetic strategies that favor the formation of one enantiomer over the other. Asymmetric catalysis, chiral auxiliaries, and the resolution of racemic mixtures are primary approaches to achieving this goal.

Asymmetric Catalysis in this compound Preparation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. For cyclopentane (B165970) systems, organocatalysis and metal-based catalysis have proven effective.

Organocatalysis : Chiral organic molecules, such as proline or its derivatives, can catalyze reactions that build the chiral cyclopentane ring. For instance, bifunctional thiourea (B124793) catalysts have been used in intramolecular Michael additions of nitronates to generate substituted cyclopentanes. youtube.com These reactions can proceed with good yields and selectivities, establishing the stereocenters on the ring which can then be converted to the amino alcohol functionality.

Metal Catalysis : Transition metals, particularly rhodium and palladium, are central to many asymmetric transformations. Chiral dirhodium catalysts, for example, can mediate [3+2] cycloaddition reactions between enecarbamates and electrophilic metalloenolcarbenes to form chiral cyclopentyl β-amino esters with high enantiomeric excess (up to 98% ee) and excellent control over diastereoselectivity. libretexts.org These amino ester products are versatile precursors to this compound.

| Catalyst Type | Reaction | Key Features | Reported Selectivity |

| Chiral Thiourea | Intramolecular Michael Addition | Constructs cis-functionalized γ-nitroketones, precursors to amino compounds. | Good yields and reasonable selectivities. youtube.com |

| Chiral Dirhodium Catalyst | [3+2] Cycloaddition | Forms cyclopentyl β-amino esters from enecarbamates. | High yield, up to 98% ee, excellent diastereocontrol. libretexts.org |

Chiral Auxiliary-Mediated Synthesis of this compound Enantiomers

A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically pure product. This method is robust and offers high levels of stereocontrol.

A notable example involves a chiral auxiliary derived from a related cyclopentane structure, (1S,2R)-2-aminocyclopentan-1-ol. This amino alcohol can be converted into a conformationally constrained oxazolidinone. nih.govwikipedia.org This oxazolidinone auxiliary can then be attached to a substrate and used to direct asymmetric alkylation and aldol (B89426) reactions, achieving almost complete diastereofacial selectivity (>99% de). nih.govwikipedia.org The auxiliary guides the incoming chemical group to one face of the molecule, thereby creating the desired stereoisomer. Once the reaction is complete, the auxiliary can be cleaved under standard conditions, such as with lithium hydroperoxide, and recovered for reuse. nih.gov

| Reaction Type | Substrate | Diastereomeric Excess (de) | Isolated Yield | Reference |

| Asymmetric Alkylation | Oxazolidinone Acylimide | >99% | Excellent | nih.govwikipedia.org |

| Asymmetric Syn-Aldol Reaction | Oxazolidinone Acylimide | >99% | 70-80% | nih.gov |

Enantioselective Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.

Classical Resolution : This method involves reacting the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomers. youtube.com Since diastereomers have different physical properties, they can be separated by techniques like crystallization. The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers.

Kinetic Resolution : This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is a common application, where an enzyme, such as a lipase (B570770), selectively catalyzes a reaction (e.g., acylation) on one enantiomer much faster than the other. libretexts.org This allows for the separation of the faster-reacting, modified enantiomer from the slower-reacting, unmodified one. For example, using Burkholderia cepacia lipase for the transesterification of a racemic alcohol can yield products with very high enantiomeric excess (eep > 98%). libretexts.org

Chromatographic Resolution : Chiral chromatography is a powerful technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). youtube.com One enantiomer interacts more strongly with the CSP and therefore moves more slowly through the column, allowing for effective separation.

Enantioselective Liquid-Liquid Extraction (ELLE) : This is an alternative separation method where one enantiomer in an aqueous solution is selectively extracted into an organic layer by a chiral extractor molecule. chemrxiv.org This process can be coupled with racemization of the unextracted enantiomer, allowing for a dynamic kinetic resolution to convert the entire racemic mixture into a single desired enantiomer. chemrxiv.org

Functionalization Strategies for the Cyclopentane Ring System

Derivatization of the cyclopentane ring of this compound is crucial for creating analogues with modified properties. The key challenges are controlling where on the ring the new functional group is added (regioselectivity) and its 3D orientation (stereoselectivity).

Stereochemical Control in Cyclopentane Ring Functionalization

When a new substituent is added to the cyclopentane ring, a new stereocenter may be created. Controlling the stereochemistry of this new center is critical.

Substrate Control : The existing stereochemistry of the this compound derivative can influence the outcome of subsequent reactions. The cyclopentane ring exists in a puckered "envelope" conformation, which creates distinct axial and equatorial positions. youtube.com Reagents will preferentially approach from the less sterically hindered face of the ring, leading to the formation of one diastereomer over another. This results in cis or trans relationships between the substituents. libretexts.org

Reagent Control : The use of chiral reagents, catalysts, or ligands can override the inherent preferences of the substrate to produce a desired stereoisomer. For example, enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes has been achieved using a palladium catalyst with a chiral N-acetyl amino acid ligand. This ligand controls the enantioselectivity of the C-H cleavage step, thereby dictating the stereochemistry of the final product. Such strategies are directly applicable to the functionalization of the cyclopentane ring, allowing for precise control over the final molecular architecture.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it Applying these principles to the synthesis of this compound and its derivatives involves developing more sustainable and efficient synthetic routes.

Key green chemistry strategies include:

Biocatalysis : Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. semanticscholar.org For the synthesis of chiral amino compounds, transaminases are particularly promising as they can mediate the transfer of an amino group to a ketone precursor under mild aqueous conditions, often with excellent enantioselectivity. semanticscholar.org This approach can reduce the need for protecting groups and harsh reagents.

Use of Greener Solvents : A major goal of green chemistry is to replace hazardous organic solvents like DMF and chlorinated hydrocarbons with more benign alternatives. unibo.it Water is the ideal green solvent, and other options include ethanol, ethyl acetate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). Research into peptide synthesis, for instance, has focused on developing protocols in greener solvents to reduce the process mass intensity (PMI). unibo.it

Atom Economy and Catalysis : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). The use of catalytic reagents, which are effective in small amounts and can be recycled, is superior to the use of stoichiometric reagents that generate significant waste.

Mechanochemistry : Techniques such as liquid-assisted grinding or ball-milling can promote chemical reactions with minimal or no solvent, reducing waste and often increasing reaction rates. rsc.org This methodology has been successfully applied to peptide bond formation, demonstrating its potential for creating derivatives of this compound in an environmentally benign manner. rsc.org

By integrating these approaches, the synthesis of this compound and the subsequent derivatization steps can be made more sustainable, safer, and more efficient.

Application of 1 Amino 1 Cyclopentanemethanol in Complex Molecule Synthesis

Utilization as a Building Block in Medicinal Chemistry Synthesis

The bifunctional nature of 1-amino-1-cyclopentanemethanol, possessing both a nucleophilic amine and a hydroxyl group, allows for its incorporation into diverse molecular scaffolds. This dual reactivity is instrumental in constructing complex heterocyclic systems and modifying existing drug structures to enhance their pharmacological profiles.

Incorporation into Xanthine-Derived Heterocyclic Fused Systems

This compound serves as a key reagent in the synthesis of xanthine-derived heterocyclic fused systems. sigmaaldrich.comsigmaaldrich.com Xanthines are a class of purine (B94841) alkaloids that are notable for their wide range of biological activities, and derivatives of this scaffold are of significant interest in drug discovery. nih.govmdpi.com

The synthesis of xanthine (B1682287) analogues often involves the construction of fused ring systems onto the core xanthine structure. nih.gov One common strategy is the Traube synthesis, a classic method for preparing purines and their derivatives. nih.gov In the context of this compound, its primary amine can be reacted with a suitably substituted pyrimidine, such as 5,6-diaminouracil, to form an intermediate that can then be cyclized to generate the fused imidazole (B134444) ring of the xanthine system. nih.govfrontiersin.org

Another approach involves the condensation of this compound with a reactive uracil (B121893) derivative, followed by cyclization to yield the final xanthine analogue. The specific reaction conditions and subsequent synthetic steps can be tailored to produce a variety of 8-substituted xanthine derivatives. frontiersin.org The cyclopentanemethanol (B1149391) moiety at the 8-position of the xanthine core introduces a unique structural element that can influence the molecule's interaction with biological targets.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For xanthine derivatives, SAR studies help in designing more potent and selective inhibitors of enzymes like phosphodiesterases (PDEs) or antagonists of adenosine (B11128) receptors. mdpi.comnih.govnih.gov The incorporation of the this compound fragment into the xanthine scaffold allows for systematic modifications to probe these relationships.

The cyclopentyl group can introduce conformational rigidity and specific steric bulk that can enhance binding to a target protein. The hydroxyl group provides a potential site for further functionalization or for forming hydrogen bonds with the active site of an enzyme or receptor. By synthesizing a series of analogues with variations in the cyclopentane (B165970) ring or modifications to the hydroxyl group, researchers can elucidate the key structural features required for optimal biological activity. nih.govmdpi.comresearchgate.net

Below is an interactive table summarizing the hypothetical impact of structural modifications on the activity of this compound-derived xanthines based on general SAR principles.

| Modification | Rationale | Predicted Impact on Activity |

| Alkylation of the hydroxyl group | To increase lipophilicity and potentially interact with hydrophobic pockets in the target protein. | May increase or decrease activity depending on the size and nature of the alkyl group. |

| Oxidation of the hydroxyl group to a carboxylic acid | To introduce a charged group that can form ionic interactions. | Likely to significantly alter the binding mode and activity. |

| Substitution on the cyclopentane ring | To probe the steric and electronic requirements of the binding pocket. | Activity will be sensitive to the position and nature of the substituent. |

| Replacement of the cyclopentane ring with other cyclic systems | To evaluate the importance of ring size and conformation for activity. | Different ring systems are expected to have a significant impact on activity. |

Role in the Synthesis of Tricyclic Erythromycin (B1671065) Derivatives

Erythromycin is a macrolide antibiotic that has been the subject of extensive medicinal chemistry efforts to generate derivatives with improved properties. The synthesis of tricyclic erythromycin derivatives has been explored to create potent antibacterial agents. nih.gov These modifications often involve the formation of a new ring system fused to the macrolide core. While the direct use of this compound in the synthesis of tricyclic erythromycin derivatives is not explicitly detailed in the provided search results, amino alcohols, in general, are crucial building blocks for such modifications. lookchem.com The amine can react with an activated carbonyl group on the erythromycin scaffold, and the alcohol can participate in a subsequent cyclization reaction to form the tricyclic system.

Application in Squalene (B77637) Synthase Inhibitor Synthesis

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for the development of cholesterol-lowering drugs. nih.gov Inhibitors of this enzyme block the first committed step in sterol biosynthesis. The synthesis of potent squalene synthase inhibitors often involves the incorporation of structural motifs that mimic the substrate, farnesyl pyrophosphate. While specific examples detailing the use of this compound in the synthesis of squalene synthase inhibitors were not found in the search results, the cyclopentane ring is a structural feature present in some non-head-to-tail triterpenes synthesized by squalene synthase under certain conditions, suggesting that cyclopentyl-containing building blocks could be relevant in designing inhibitors. nih.gov

Employment in Neutral Endopeptidase Inhibitor Synthesis

Neutral endopeptidase (NEP) is a zinc-dependent metalloprotease that is involved in the degradation of several bioactive peptides. researchgate.net Inhibitors of NEP have therapeutic potential in a variety of conditions. The design of NEP inhibitors often involves incorporating a zinc-binding group and moieties that interact with the enzyme's active site pockets. This compound can be utilized as a scaffold to present these necessary pharmacophoric elements in a defined spatial orientation. The amino group can be functionalized to introduce a zinc-binding moiety, while the cyclopentane ring can provide a rigid framework to position substituents that interact with the S1' and S2' pockets of the enzyme.

Synthesis of Peptidomimetic Compounds Incorporating this compound

The incorporation of non-natural amino acids and their derivatives into peptide sequences is a cornerstone of peptidomimetic design, aiming to create molecules with enhanced stability, receptor selectivity, and bioavailability compared to their natural peptide counterparts. This compound serves as a unique cyclic β-amino alcohol that can be integrated into peptide backbones to induce specific conformational constraints.

The design of peptidomimetics often involves replacing dipeptide segments with rigid scaffolds that mimic secondary structures like β-turns. The cyclopentane ring of this compound provides a rigid structure that can help to lock the peptide backbone into a desired conformation. For instance, its structure can be used as a template to mimic the i and i+1 residues of a β-turn, a common motif in bioactive peptides. The synthesis of such peptidomimetics typically involves standard solid-phase or solution-phase peptide coupling techniques. nih.gov The amino group of this compound can be protected (e.g., with Fmoc or Boc) and coupled to the C-terminus of a growing peptide chain, while its hydroxyl group can be either left free or functionalized to introduce further diversity.

Research into the synthesis of cyclic peptides, an important class of peptidomimetics, highlights the general strategies that are applicable. These syntheses often depend on macrocyclization of a linear precursor, a step that is highly dependent on the peptide sequence and the coupling reagents used. nih.gov The inclusion of conformationally constrained units like this compound can pre-organize the linear precursor into a conformation that favors cyclization over oligomerization.

| Starting Material | Synthetic Strategy | Resulting Structure | Key Feature |

| N-protected this compound | Solid-Phase Peptide Synthesis (SPPS) | Linear peptide with embedded cyclopentane unit | Introduction of conformational rigidity into the peptide backbone. |

| Linear Peptide containing this compound | Macrocyclization (e.g., using HBTU/HOBt) | Cyclic Peptidomimetic | Stabilization of specific secondary structures, such as β-turns. nih.gov |

| This compound | Coupling with di-carboxylic acids | Bicyclic scaffold | Mimicry of extended or turn conformations in dipeptides. |

Stereochemical Influence of this compound in Asymmetric Synthesis

Chiral amino alcohols are widely employed in asymmetric synthesis as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. diva-portal.orgrsc.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Although this compound is achiral, its derivatives can be resolved into enantiomers or used to create chiral environments for asymmetric transformations.

The primary amine and hydroxyl group can be used to attach the molecule to a substrate, creating a chiral environment around a reactive center. For example, by converting this compound into an oxazolidinone derivative, it could function as a chiral auxiliary in a manner similar to the well-known Evans auxiliaries. In such a setup, the bulky cyclopentyl group would effectively shield one face of an enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.

Furthermore, chiral β-amino alcohols are effective organocatalysts for various asymmetric reactions, including Michael additions and aldol (B89426) reactions. nih.gov They can activate substrates through the formation of hydrogen bonds (via the hydroxyl group) and iminium or enamine intermediates (via the amino group), creating a well-organized transition state that favors the formation of one enantiomer over the other.

The table below outlines potential applications of chiral derivatives of this compound in asymmetric synthesis, based on the established roles of similar amino alcohols.

| Application | Reaction Type | Role of this compound Derivative | Expected Outcome |

| Chiral Auxiliary | Asymmetric Alkylation | Directs the approach of an electrophile to a prochiral enolate. | High diastereoselectivity (>90% de). nih.gov |

| Chiral Ligand | Asymmetric Transfer Hydrogenation | Forms a chiral complex with a metal (e.g., Ruthenium) to reduce ketones. nih.gov | High enantioselectivity (>99% ee). nih.gov |

| Organocatalyst | Asymmetric Michael Addition | Activates substrates through non-covalent interactions (hydrogen bonding) and enamine/iminium ion formation. nih.gov | Formation of chiral carbon-carbon bonds with good stereocontrol. |

Scaffold Design and Modification Based on this compound

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. mdpi.com The rigid cyclopentane ring of this compound, combined with its orthogonally reactive amino and hydroxyl groups, makes it an excellent starting point for the design of novel molecular scaffolds.

The design of scaffolds using this compound allows for the systematic exploration of chemical space in three dimensions. The amino group can be functionalized through amide bond formation, reductive amination, or sulfonylation, while the hydroxyl group can be modified via esterification, etherification, or oxidation. This dual functionality allows for the creation of diverse libraries of compounds from a single, rigid core.

For example, the amino and hydroxyl groups can be used as anchor points to construct bicyclic or spirocyclic systems, leading to structurally complex and novel chemical entities. This approach is valuable in drug discovery for generating molecules with well-defined three-dimensional shapes that can interact specifically with biological targets like enzymes or receptors. The synthesis of such scaffolds often employs robust and high-yielding reactions, making them suitable for combinatorial chemistry and high-throughput screening efforts. researchgate.net

| Scaffold Core | Modification Site 1 (Amine) | Modification Site 2 (Hydroxyl) | Resulting Compound Class | Potential Application |

| This compound | Acylation with various carboxylic acids | Esterification with various carboxylic acids | Di-substituted cyclopentane derivatives | Library for screening against protein-protein interactions. nih.gov |

| This compound | Reductive amination with aldehydes/ketones | Conversion to an azide (B81097) for "click" chemistry | Triazole-containing polycyclic compounds | Generation of diverse small molecules for lead discovery. |

| This compound | Intramolecular cyclization with an appended functional group | Derivatization with a linker for solid-phase synthesis | Spirocyclic or fused heterocyclic systems | Novel scaffolds for kinase inhibitor design. |

Conformational Analysis and Spectroscopic Characterization

Spectroscopic Studies for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the structure of 1-Amino-1-cyclopentanemethanol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopentane (B165970) ring, the methylene (B1212753) group (-CH₂OH), and the amine (-NH₂) and hydroxyl (-OH) groups. The protons of the amine and hydroxyl groups are typically broad and their chemical shifts can vary depending on the solvent and concentration. The cyclopentane protons would appear as complex multiplets in the aliphatic region.

The ¹³C NMR spectrum would show characteristic signals for the quaternary carbon attached to the -NH₂ and -CH₂OH groups, the methylene carbon of the hydroxymethyl group, and the carbons of the cyclopentane ring. The electronegativity of the attached nitrogen and oxygen atoms would shift the signal of the C1 carbon further downfield compared to the other ring carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is generated based on typical chemical shift ranges for the functional groups present.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Cyclopentane Ring Protons | ¹H | 1.4 - 1.8 | Multiplet |

| Methylene Protons (-CH₂OH) | ¹H | ~3.5 | Singlet |

| Amine Protons (-NH₂) | ¹H | 1.0 - 3.0 | Broad Singlet |

| Hydroxyl Proton (-OH) | ¹H | 1.0 - 4.0 | Broad Singlet |

| Quaternary Carbon (C-NH₂, CH₂OH) | ¹³C | 65 - 75 | N/A |

| Methylene Carbon (-CH₂OH) | ¹³C | 60 - 70 | N/A |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. The N-H stretching of the primary amine group would typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range. C-H stretching vibrations from the cyclopentane and methylene groups are expected in the 2850-2960 cm⁻¹ region. Furthermore, C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the cyclopentane ring would produce strong signals, offering insight into the carbon skeleton.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3550 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (Alkane) | Stretching | 2850 - 2960 | Strong |

| N-H (Amine) | Bending | 1590 - 1650 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (Molecular Weight: 115.17 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 115. As an odd-electron species containing one nitrogen atom, it follows the nitrogen rule.

The fragmentation of amino alcohols is characterized by specific cleavage patterns.

Alpha-cleavage: This is a common pathway for both amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is expected.

Loss of the -CH₂OH group (mass 31) would result in a fragment ion at m/z 84. This iminium ion is stabilized by resonance.

Cleavage within the ring adjacent to the functionalized carbon can also occur.

Dehydration: The loss of a water molecule (mass 18) from the molecular ion can lead to a fragment at m/z 97.

Loss of Ammonia (B1221849): Elimination of ammonia (mass 17) can result in a fragment at m/z 98.

The fragmentation of the cyclopentane ring itself can also contribute to the spectrum, typically resulting in the loss of ethylene (B1197577) (C₂H₄, mass 28).

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂O]⁺ | Loss of NH₃ |

| 97 | [C₆H₁₁N]⁺ | Loss of H₂O |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage (Loss of •CH₂OH) |

Crystallographic Analysis of this compound and its Complexes

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-Ray Diffraction Studies

While a crystal structure for the parent this compound is not described in the surveyed literature, a study on a complex containing a derivative provides valuable conformational insights. In the crystal structure of {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, the cyclopentane ring is reported to adopt a slightly distorted envelope conformation.

This conformation is a common feature for cyclopentane systems, minimizing steric strain. In this arrangement, four of the carbon atoms are approximately coplanar, while the fifth is out of the plane. This structural motif is likely to be present in the parent molecule as well. The study also highlights the crucial role of hydrogen bonding, with N-H···O and O-H···N interactions holding the complex together. These same interactions would be fundamental in the crystal packing of pure this compound.

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is common in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. Amino alcohols, with both hydrogen bond donor (-OH, -NH₂) and acceptor (N, O) sites, are prime candidates for exhibiting polymorphism. nih.gov

Different polymorphic forms can arise from variations in the hydrogen-bonding network, leading to different packing arrangements of the molecules in the crystal lattice. nih.gov Although no specific studies on the polymorphism of this compound have been identified, the presence of both amine and hydroxyl functional groups suggests a strong potential for the formation of different crystalline forms depending on crystallization conditions such as solvent, temperature, and pressure. Each polymorph would have distinct physical properties, including melting point, solubility, and stability.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and analyze the properties of molecules, such as this compound, in the absence of extensive experimental data. Through the application of quantum mechanics and classical physics, it is possible to model its electronic structure, conformational flexibility, and potential reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular orbital energies, charge distribution, and reactivity descriptors. For this compound, DFT calculations would be instrumental in understanding the influence of the amino and methanol (B129727) groups on the cyclopentane ring.

Key Predicted Electronic Properties from DFT:

| Property | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For this molecule, the lone pair of electrons on the nitrogen and oxygen atoms would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. |

| Electrostatic Potential Map | This map would visualize the charge distribution across the molecule. It is expected to show a negative potential (red) around the electronegative nitrogen and oxygen atoms, indicating regions that are rich in electrons and prone to interacting with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. |

| Mulliken Atomic Charges | These calculations would quantify the partial charge on each atom. The nitrogen and oxygen atoms are predicted to have negative partial charges, while the carbon atom attached to them, and the hydrogen atoms of the NH2 and OH groups, would carry positive partial charges. This charge distribution governs the molecule's polarity and its interaction with other polar molecules. |

These DFT-derived parameters are fundamental in predicting how this compound might behave in chemical reactions, highlighting the nucleophilic character of the amino and hydroxyl groups.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclopentane ring in this compound is not planar and can adopt several puckered conformations, primarily the "envelope" and "half-chair" forms. The presence of the amino and methanol substituents on the same carbon atom introduces specific steric and electronic interactions that influence the preference for a particular conformation. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the relative stability of its different shapes.

An MD simulation would track the atomic movements based on a force field that describes the interatomic forces. The simulation would likely reveal rapid interconversion between the various puckered conformations of the cyclopentane ring. The preferred conformation would be the one that minimizes steric hindrance between the amino and methanol groups and the rest of the ring.

Expected Conformational Preferences:

| Conformation | Description | Predicted Stability |

| Envelope | One carbon atom is out of the plane of the other four. | The relative stability would depend on the position of the substituted carbon (C1) relative to the "flap" of the envelope to minimize steric strain. |

| Half-Chair | Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. | Similar to the envelope, the stability is dictated by the positioning of the substituents to reduce unfavorable steric interactions. |

The dynamic nature of these conformations is a key characteristic of five-membered ring systems and plays a significant role in how the molecule interacts with its environment.

In Silico Prediction of Reactivity and Interaction Profiles

In silico methods, which are computer-based simulations, can predict the reactivity and potential biological interactions of this compound. These predictions are often based on the molecule's structural and electronic features, as determined by methods like DFT.

The primary reactive centers in this compound are the nucleophilic nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. These sites are prone to reactions with electrophiles. For instance, the amino group can undergo reactions such as acylation, alkylation, and formation of Schiff bases. The hydroxyl group can be involved in esterification and etherification reactions.

Predictive models can also be used to assess the molecule's potential to interact with biological targets, such as enzymes or receptors. By analyzing its shape, size, and the distribution of functional groups, it is possible to identify potential binding partners. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (the lone pairs on nitrogen and oxygen) suggests that hydrogen bonding would be a critical mode of interaction with biological macromolecules.

Biological and Pharmacological Research Applications Excluding Dosage/administration

Contribution to Pharmacological Properties of Derived Compounds

The structural features of 1-amino-1-cyclopentanemethanol, particularly its compact and rigid cyclopentane (B165970) ring, can be leveraged to enhance the pharmacological profiles of drug candidates. This moiety helps to position other functional groups in a specific three-dimensional orientation, which can lead to more effective interactions with biological targets.

The cyclopentane ring is a key structural element in various potent and selective enzyme inhibitors. By providing a conformationally restricted scaffold, it can help optimize the binding of a molecule to the active site of a target enzyme, thereby increasing its inhibitory potency.

A notable example can be found in the development of macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease. In a structure-activity relationship (SAR) study, the replacement of a proline ring with a cyclopentane surrogate was a key step in creating a novel series of highly potent inhibitors. The cyclopentane moiety forms part of the macrocyclic ring that correctly orients the rest of the molecule for optimal interaction with the enzyme's active site. This strategic inclusion led to the discovery of compounds with exceptional potency, as demonstrated by their low inhibition constant (Kᵢ) and effective concentration (EC₅₀) values. For instance, the lead compound from this class, TMC435350, demonstrated a Kᵢ of 0.36 nM and a replicon EC₅₀ of 7.8 nM, highlighting the significant contribution of the cyclopentane-containing macrocycle to its high potency. nih.govresearchgate.net

| Compound | HCV NS3/4A Protease Kᵢ (nM) | Replicon EC₅₀ (nM) |

| TMC435350 (32c) | 0.36 | 7.8 |

This table displays the inhibitory potency of TMC435350, a compound featuring a cyclopentane-containing macrocycle, against its target enzyme and viral replication.

Good oral bioavailability is a critical attribute for many drug products, and it is influenced by factors such as a molecule's permeability and metabolic stability. The incorporation of rigid structures like a cyclopentane ring can favorably influence these properties. In the same study of HCV NS3/4A protease inhibitors, the lead compound TMC435350, which contains the cyclopentane ring, not only showed high potency but also displayed high permeability and low in vitro clearance. nih.govresearchgate.net These characteristics are often predictive of good pharmacokinetic properties in vivo, suggesting that the rigid cyclopentane scaffold contributes to a molecular profile conducive to better bioavailability.

Studies on Mechanism of Action of this compound Containing Drug Candidates

While this compound is a building block, the drug candidates derived from it exert their effects through specific mechanisms of action determined by the final molecular structure. A primary area of research for compounds derived from such building blocks is the inhibition of Neutral Endopeptidase (NEP).

NEP is a zinc-dependent metalloprotease enzyme responsible for the breakdown of several endogenous vasoactive peptides, including natriuretic peptides (such as atrial natriuretic peptide, ANP), bradykinin, and adrenomedullin. By inhibiting the action of NEP, drugs can increase the levels of these beneficial peptides. The elevated levels of natriuretic peptides lead to vasodilation (widening of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine output). These effects help to lower blood pressure, reduce cardiac workload, and prevent harmful cardiac remodeling, making NEP inhibition a key mechanism for the treatment of cardiovascular diseases like heart failure. nih.govacs.orgacs.org

Research into Therapeutic Areas of this compound Derivatives

The utility of this compound as a synthetic precursor has been explored in the context of several therapeutic areas, most prominently in the development of enzyme inhibitors.

Erythromycin (B1671065) is a macrolide antibiotic used to treat a wide range of bacterial infections. A common strategy to combat antibiotic resistance and improve the pharmacological properties of erythromycin is the synthesis of novel derivatives through chemical modification. While extensive research has been conducted on modifying the erythronolide skeleton, cladinose (B132029) sugar, and desosamine (B1220255) sugar of erythromycin to create new antibacterial agents, the use of this compound as a building block in these synthetic efforts is not documented in the reviewed scientific literature.

Neutral Endopeptidase (NEP): The development of NEP inhibitors is a significant area of pharmaceutical research. These inhibitors are investigated for conditions where elevating natriuretic peptide levels is beneficial. Research has led to the synthesis of potent and selective NEP inhibitors for the potential treatment of female sexual arousal disorder (FSAD). nih.govacs.org The rationale is that inhibiting NEP in specific tissues could potentiate the effects of vasoactive intestinal peptide (VIP), a substance known to be degraded by NEP, thereby enhancing local blood flow. acs.org This therapeutic strategy highlights the application of NEP inhibitors beyond traditional cardiovascular diseases.

Squalene (B77637) Synthase: Squalene synthase is an enzyme in the cholesterol biosynthesis pathway. Inhibiting this enzyme is a therapeutic strategy for lowering cholesterol levels, as it blocks the first committed step toward sterol production without affecting the synthesis of other essential molecules derived from earlier pathway intermediates. nih.gov While numerous squalene synthase inhibitors have been developed and studied, research specifically documenting the use of this compound as a synthetic building block for this class of inhibitors is not available in the reviewed scientific literature.

Antagonism of Adenosine (B11128) Receptors

Xanthine (B1682287) and its derivatives are well-documented as antagonists of adenosine receptors. biointerfaceresearch.com These receptors are involved in numerous physiological processes, and their modulation is a target for treating various conditions. The synthesis of xanthine derivatives using this compound as a starting material allows for the creation of novel compounds with potential adenosine receptor antagonistic activity. sigmaaldrich.com

Research in this area focuses on designing derivatives that can selectively bind to specific subtypes of adenosine receptors (A1, A2A, A2B, and A3), which could lead to more targeted therapeutic effects with fewer side effects. The cyclopentyl group introduced from this compound can influence the potency and selectivity of these derivatives. For instance, 8-cyclopentyl-1,3-dimethylxanthine (B1669589) is a known high-affinity adenosine A1 receptor antagonist. While direct studies on xanthine derivatives explicitly synthesized from this compound are not extensively detailed in the provided literature, the foundational role of this compound in creating the xanthine structure suggests its importance in developing new adenosine receptor antagonists.

Table 1: Examples of Xanthine Derivatives and their Adenosine Receptor Activity

| Compound | Receptor Target | Activity |

| 8-cyclopentyl-1,3-dimethylxanthine | Adenosine A1 | High-affinity antagonist |

| Theophylline | Non-selective Adenosine | Antagonist |

| Caffeine | Non-selective Adenosine | Antagonist |

Phosphodiesterase Inhibition

The xanthine framework is also a classic scaffold for the development of phosphodiesterase (PDE) inhibitors. ekb.eg PDEs are a family of enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDEs, the levels of these second messengers increase, leading to various physiological responses.

The use of this compound in the synthesis of novel, fused heterocyclic purine (B94841) systems can yield potent and selective PDE inhibitors. These synthesized compounds have the potential for greater efficacy and reduced adverse reactions compared to traditional alkylxanthines. For example, some heterocycle-condensed purines have shown potent and selective inhibitory activity against PDE IV, which is correlated with tracheal-relaxant activity, without the cardiac side effects associated with non-selective xanthines. figshare.com

Table 2: Research on Heterocycle-Condensed Purines as PDE Inhibitors

| Compound Class | Target Enzyme | Therapeutic Potential | Key Finding |

| Heterocycle-condensed purines | PDE IV | Asthma, COPD | Potent and selective inhibition correlated with tracheal relaxation without cardiac side effects. figshare.com |

Antiviral and Antitumor Activities

The derivatization of this compound into more complex structures extends to the exploration of antiviral and antitumor agents. While direct antiviral studies on its derivatives are not prominent in the provided research, the broader class of cyclopentane derivatives has been investigated for such properties. For instance, a series of novel cyclopentane derivatives have demonstrated potent and selective inhibitory effects on the neuraminidase of the influenza virus, an essential enzyme for viral replication and propagation. nih.gov

In the realm of oncology, derivatives containing a cyclopentane ring have shown promise. For example, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and exhibit significant antiproliferative potency against various mammalian tumor cell lines. nih.gov These compounds can interact with key cellular targets like DNA and topoisomerase 1, and induce cytotoxicity. nih.gov Furthermore, certain xanthone (B1684191) derivatives, a class of compounds that can be synthesized with various cyclic components, have been investigated as antiproliferative agents. nih.gov Amino acid derivatives of some compounds have also shown enhanced anti-tumor activity. mdpi.commdpi.com

Table 3: Examples of Cyclopentane-Containing Compounds in Antiviral and Antitumor Research

| Compound Class | Biological Activity | Mechanism of Action (if known) |

| Cyclopentane neuraminidase inhibitors | Anti-influenza virus | Inhibition of viral neuraminidase nih.gov |

| Cyclopentane-fused anthraquinones | Antitumor | DNA interaction, topoisomerase 1 inhibition, induction of cytotoxicity nih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

Key areas of investigation will likely include:

Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure forms of 1-Amino-1-cyclopentanemethanol derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Catalytic Approaches: The use of novel catalysts, including organocatalysts and transition metal catalysts, could streamline synthetic pathways and enhance efficiency.

Flow Chemistry: Continuous flow manufacturing processes offer potential advantages in terms of safety, scalability, and process control for the synthesis of these compounds.

Recent advancements in the synthesis of related cyclopentane-containing compounds, such as the use of hetero Diels-Alder reactions and aza-Claisen rearrangements, provide a foundation for developing more efficient routes to this compound and its derivatives. researchgate.net

Development of New Pharmaceutical Agents Leveraging the this compound Scaffold

The this compound scaffold is a valuable starting point for the design of new pharmaceutical agents due to its rigid, three-dimensional structure which can be exploited to achieve high selectivity for biological targets. The cyclopentane (B165970) ring serves as a bioisostere for other cyclic structures, like proline, offering a unique framework for medicinal chemists. nih.gov

Future drug discovery efforts are likely to focus on several therapeutic areas:

Antiviral Agents: Adamantane derivatives, which share structural similarities with cyclopentane-based compounds, have a history of use as antiviral drugs. nih.gov This suggests that this compound derivatives could be explored for their potential against various viral targets.

Neurological Disorders: The scaffold's ability to interact with central nervous system targets has been noted. For example, derivatives of 1,2-disubstituted cyclopentanes have shown potent activity as potentiators of AMPA receptors, which are implicated in various neurological functions and disorders. nih.gov

Enzyme Inhibitors: The rigid nature of the cyclopentane ring can be advantageous in designing potent and selective enzyme inhibitors. For instance, adamantane-based compounds have been successfully developed as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), a target in diabetes management. nih.gov

The table below summarizes potential therapeutic applications for derivatives of the this compound scaffold.

| Therapeutic Area | Potential Biological Target | Rationale |

| Virology | Viral ion channels, proteases | Structural analogy to known adamantane-based antivirals. nih.gov |

| Neurology | AMPA receptors, NMDA receptors | Demonstrated activity of cyclopentane derivatives on ionotropic glutamate receptors. nih.gov |

| Metabolic Diseases | Dipeptidyl peptidase-IV (DPP-IV) | Success of structurally related adamantane scaffolds as enzyme inhibitors. nih.gov |

| Oncology | Protein kinases | The cyclopentene scaffold has shown potential for interaction with key amino acid residues in the active sites of protein kinases. nih.gov |

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process by providing insights into ligand-receptor interactions and predicting the properties of novel compounds. Future research on this compound derivatives will heavily rely on these in silico methods.

Key computational approaches will include:

Molecular Docking: These studies can predict the binding modes and affinities of this compound derivatives with their biological targets, guiding the design of more potent and selective molecules. nih.govmdpi.com

Quantum Theory of 'Atoms-in-Molecules' (QTAIM): This method can be used to analyze and quantify weak intramolecular and intermolecular interactions, which are crucial for understanding the conformational preferences and supramolecular assembly of these compounds. nih.gov

Hirshfeld Surface Analysis: This technique helps in visualizing and quantifying intermolecular contacts in crystal structures, providing insights into the packing and stability of solid-state forms. mdpi.com

Density Functional Theory (DFT): DFT calculations can be employed to investigate the conformational preferences of oligopeptides containing cyclopentane-based amino acids, which can inform the design of peptidomimetics with defined secondary structures. researchgate.net

These computational studies will enable the rational design of new derivatives with optimized pharmacological profiles, reducing the need for extensive and costly empirical screening.

Exploration of New Biological Targets for this compound Derivatives

While some biological targets for this compound derivatives have been identified, a vast landscape of potential interactions remains unexplored. Future research should aim to identify and validate novel biological targets for this class of compounds.

Strategies for target identification and validation include:

High-Throughput Screening (HTS): Screening libraries of this compound derivatives against a wide range of biological targets can uncover unexpected activities.

Chemical Proteomics: This approach can be used to identify the protein targets of bioactive derivatives directly in complex biological systems.

Phenotypic Screening: Assessing the effects of these compounds in cell-based or whole-organism models can reveal novel therapeutic applications without a priori knowledge of the specific molecular target.

The versatility of the this compound scaffold suggests that its derivatives may interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes that have not yet been investigated. The exploration of these new biological targets could lead to the development of first-in-class medicines for a variety of diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-1-cyclopentanemethanol, and what experimental conditions are critical for yield optimization?

- Methodological Answer : A widely cited approach involves the use of this compound as a key intermediate in multi-step syntheses. For example, in Scheme 8 of Heterocycl. Commun. 2013, the compound is synthesized via nucleophilic substitution or condensation reactions using reagents like DIPEA (diisopropylethylamine) and NMP (N-methylpyrrolidone) as solvents . Critical parameters include temperature control (20–25°C), stoichiometric ratios of reactants, and inert atmosphere to prevent oxidation. Yield optimization often requires iterative adjustments to reaction time and purification via column chromatography .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of the cyclopentane ring, hydroxymethyl, and amino groups. For example, the hydroxyl proton typically appears as a broad singlet at δ 1.5–2.5 ppm .

- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) can assess purity. A retention time shift in GC-MS may indicate residual solvents or byproducts .

- Elemental Analysis : Compare experimental C, H, N, and O percentages with theoretical values (e.g., C: 47.6%, H: 9.2%, N: 9.3%, O: 34.0%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization during chiral center formation). Strategies include:

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and quantify stereoisomeric excess .

- Computational Modeling : Apply DFT (Density Functional Theory) to predict energetically favorable transition states and optimize reaction conditions to favor desired stereochemistry .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates causing stereochemical deviations .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamics (ΔH, ΔS) of interactions with enzymes .

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses of this compound with active sites (e.g., cytochrome P450 enzymes) .

- In Vitro Assays : Test inhibitory effects on enzyme activity (e.g., lactate dehydrogenase) using spectrophotometric methods at λ = 340 nm .

Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH-Dependent Studies : Prepare buffer solutions (pH 2–12) and monitor structural integrity using -NMR. For example, protonation of the amino group at low pH may alter solubility .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions (e.g., 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。